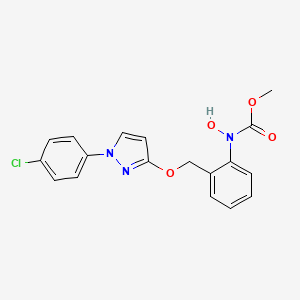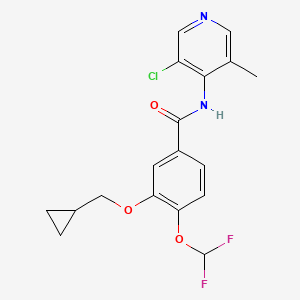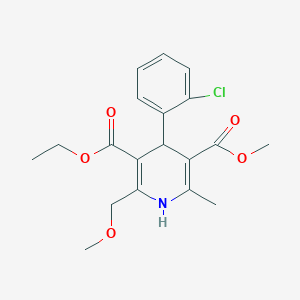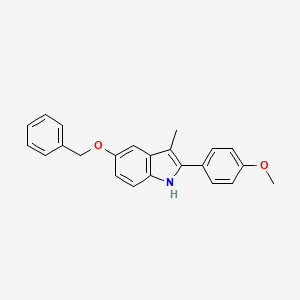
Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate
Overview
Description
Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment Applications : 3-phenyl-1H-pyrazole derivatives, including Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate, have shown potential in cancer therapy. These compounds are synthesized as intermediates for molecular targeted anticancer drugs, leveraging their selective action with fewer side effects compared to traditional chemotherapy (Xiaobo Liu, Shan Xu, & Yinhua Xiong, 2017).
Anticancer Agents : Novel thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from similar intermediates, have demonstrated promising anticancer activity, particularly against the breast carcinoma cell line MCF-7. These findings suggest a potential application in developing new cancer therapeutics (Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014).
Fungicidal Activity : A novel fungicide, SYP-3343, synthesized using a compound structurally related to Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate, demonstrated high activity against fungi. This fungicide's synthesis involved labeled pyrazole ring systems, highlighting its application in environmental studies (Xun Liu, Q. Ye, Deng-lei Kan, Z. Zhang, & X. Ding, 2011).
Synthesis of Biologically Active Compounds : The synthesis of 1-aryl-3-oxypyrazoles, including derivatives similar to the compound of interest, has shown moderate fungicidal activity against specific fungi, indicating its potential in developing new fungicides (Yuanyuan Liu, Yi Li, Nanqing Chen, Xiaohui Xiong, Lu Yu, Chaoxuan Jing, Q. Zheng, K. Du, & Hui Jiang, 2014).
properties
IUPAC Name |
methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-18(23)22(24)16-5-3-2-4-13(16)12-26-17-10-11-21(20-17)15-8-6-14(19)7-9-15/h2-11,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCXYJNCCOQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116496 | |
| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate | |
CAS RN |
220897-76-7 | |
| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220897-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B8024169.png)

![(2R)-2-[(2-methylpropan-2-yl)oxymethylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B8024193.png)


![2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B8024212.png)
![Ethyl 1-[(3-formyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)oxy]ethyl carbonate](/img/structure/B8024213.png)
![[(2R,3S,5R)-5-chloro-2-(methoxymethyl)oxolan-3-yl] 4-methylbenzoate](/img/structure/B8024217.png)
![Benzyl 4-formyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8024225.png)
![4,6-Dimethyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8024240.png)


